molecular formula C40H38N4O16 B12759803 Uroporphyrin IV CAS No. 613-02-5

Uroporphyrin IV

Cat. No.: B12759803
CAS No.: 613-02-5
M. Wt: 830.7 g/mol
InChI Key: IYAFQUNUGVTKHE-UHFFFAOYSA-N
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Description

Uroporphyrin IV is one of the four type-isomers of uroporphyrin, a cyclic tetrapyrrole compound that serves as a fundamental building block in heme biosynthesis . This specific isomer is defined by the unique arrangement of its eight carboxyl groups (four acetate and four propionate) around the porphyrin macrocycle . In research, Uroporphyrin IV is critical for studying the heme biosynthetic pathway. Its accumulation, along with other porphyrin isomers, is a key diagnostic marker for metabolic disorders known as porphyrias, which can be investigated using high-performance liquid chromatography (HPLC) methods . Furthermore, due to its photodynamic properties, Uroporphyrin IV is a compound of interest in photodynamic therapy (PDT) research . When exposed to light, porphyrins like Uroporphyrin IV can generate reactive oxygen species (ROS), leading to targeted cell inactivation; this makes it a valuable agent for exploring novel antimicrobial and cancer therapies . Its inherent fluorescence also supports applications in cellular imaging and as a fluorescent marker . This product is supplied as a high-purity solid for research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handling and Storage: Store at -20°C. For long-term stability, protect from light. Solubility is typically achieved in basic aqueous media.

Properties

CAS No.

613-02-5

Molecular Formula

C40H38N4O16

Molecular Weight

830.7 g/mol

IUPAC Name

3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)23(11-39(57)58)31(43-27)16-32-24(12-40(59)60)20(4-8-36(51)52)28(44-32)15-30-22(10-38(55)56)18(2-6-34(47)48)26(42-30)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

IYAFQUNUGVTKHE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

Origin of Product

United States

Ii. Biosynthesis and Metabolic Pathways of Uroporphyrin Isomers

The Heme Biosynthesis Pathway: General Overview

Heme is a crucial molecule, most recognized as a component of hemoglobin in red blood cells, which is responsible for oxygen transport. wikipedia.org It is a coordination complex consisting of an iron ion coordinated within a porphyrin ring. nih.govnews-medical.net The biosynthesis of heme is a well-conserved, eight-step enzymatic pathway that occurs in both the bone marrow and the liver. nih.govfrontierspecialtychemicals.com This intricate process begins in the mitochondria, moves to the cytosol for several intermediate steps, and finally returns to the mitochondria for the concluding reactions. researchgate.netuoanbar.edu.iq

Heme Biosynthesis Pathway Summary
Initial Substrates Glycine (B1666218) and Succinyl-CoA microbenotes.comnih.gov
Key Intermediates 5-Aminolevulinic Acid (5-ALA), Porphobilinogen (B132115) (PBG), Hydroxymethylbilane (B3061235) (HMB), Uroporphyrinogen III, Coproporphyrinogen III, Protoporphyrin IX frontierspecialtychemicals.comresearchgate.netpixorize.com
Final Product Heme frontierspecialtychemicals.compixorize.com
Cellular Locations Mitochondria and Cytosol nih.govresearchgate.netuoanbar.edu.iq
Number of Enzymes 8 frontierspecialtychemicals.comnih.gov

Precursors and Intermediate Conversions Leading to Uroporphyrinogen

Formation of 5-Aminolevulinic Acid (5-ALA)
Enzyme 5-aminolevulinate synthase (ALAS) researchgate.netnih.gov
Substrates Glycine and Succinyl-CoA news-medical.netuoanbar.edu.iq
Product 5-Aminolevulinic Acid (5-ALA) pixorize.com
Cofactor Pyridoxal phosphate (Vitamin B6) uoanbar.edu.iqpixorize.com
Cellular Location Mitochondria nih.govresearchgate.net
Regulation Feedback inhibition by heme microbenotes.comutah.edu

Following its synthesis in the mitochondria, 5-ALA is transported to the cytosol. researchgate.net Here, the next step in the heme biosynthesis pathway occurs: the synthesis of Porphobilinogen (PBG). nih.gov This reaction is catalyzed by the enzyme 5-ALA dehydratase (ALAD), also known as porphobilinogen synthase. frontierspecialtychemicals.comnih.gov The enzyme facilitates the condensation of two molecules of 5-ALA to form a single molecule of PBG, which is a pyrrole-containing compound. nih.govwikipedia.org This reaction is essential for building the tetrapyrrole structure of porphyrins. wikipedia.org The enzyme ALA dehydratase requires zinc for its activity and is sensitive to inhibition by heavy metals such as lead. nih.govpixorize.com

Synthesis of Porphobilinogen (PBG)
Enzyme 5-ALA dehydratase (ALAD) / Porphobilinogen synthase nih.govfrontierspecialtychemicals.com
Substrate Two molecules of 5-Aminolevulinic Acid (5-ALA) nih.gov
Product Porphobilinogen (PBG) pixorize.comwikipedia.org
Cofactor Zinc nih.gov
Cellular Location Cytosol nih.govresearchgate.net

The formation of the linear tetrapyrrole, Hydroxymethylbilane (HMB), is the third step in the heme biosynthesis pathway and takes place in the cytosol. nih.govreactome.org This reaction is catalyzed by the enzyme porphobilinogen deaminase (PBGD), which is also known as hydroxymethylbilane synthase (HMBS) or uroporphyrinogen I synthase. nih.govfrontierspecialtychemicals.comwikipedia.org The enzyme catalyzes the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form the unstable HMB molecule, releasing four ammonia molecules in the process. reactome.orgwikipedia.orgreactome.org The reaction proceeds in a stepwise manner, with the enzyme's dipyrromethane cofactor acting as a primer to which the four PBG units are sequentially added. pnas.org HMB is a critical intermediate, as it is the precursor to the first cyclic porphyrinogen in the pathway. nih.govreactome.org

Formation of Hydroxymethylbilane (HMB)
Enzyme Porphobilinogen deaminase (PBGD) / Hydroxymethylbilane synthase (HMBS) nih.govfrontierspecialtychemicals.comwikipedia.org
Substrate Four molecules of Porphobilinogen (PBG) frontierspecialtychemicals.comreactome.org
Product Hydroxymethylbilane (HMB) pixorize.comreactome.org
Cofactor Dipyrromethane pnas.org
Cellular Location Cytosol nih.govreactome.org

Divergence to Uroporphyrinogen Isomers I and III

Hydroxymethylbilane (HMB) stands at a crucial branch point in the heme synthesis pathway. reactome.orgebi.ac.uk The physiologically relevant isomer, Uroporphyrinogen III, is formed through the action of the enzyme Uroporphyrinogen III synthase (UROS), also known as uroporphyrinogen III cosynthase or HemD. frontierspecialtychemicals.comnih.govebi.ac.uknih.gov This enzyme catalyzes the rapid cyclization of the linear HMB molecule. reactome.orgembopress.org The key feature of this reaction is the inversion of the fourth (D) pyrrole (B145914) ring, which results in an asymmetric arrangement of the side chains, specifically an AP-AP-AP-PA pattern (A=acetate (B1210297), P=propionate). wikipedia.orgutah.edu This specific isomeric arrangement is essential for all subsequent intermediates in the biosynthesis of heme, chlorophyll, and vitamin B12. ebi.ac.uk

The proposed mechanism for this enzymatic conversion involves the formation of a spiro-pyrrolenine intermediate. ebi.ac.ukresearchgate.netnih.gov The enzyme binds the HMB substrate and facilitates the intramolecular rearrangement and ring closure. ebi.ac.ukresearchgate.net In the absence of UROS activity, HMB will spontaneously and non-enzymatically cyclize to form Uroporphyrinogen I, an isomer with a symmetric AP-AP-AP-AP arrangement of its side chains that cannot be further metabolized to heme. frontierspecialtychemicals.comwikipedia.orgresearchgate.net A deficiency in UROS leads to the accumulation of Uroporphyrinogen I and Coproporphyrinogen I, causing the rare genetic disorder congenital erythropoietic porphyria. ebi.ac.uknih.govwikipedia.org

Conversion of HMB to Uroporphyrinogen III
Enzyme Uroporphyrinogen III synthase (UROS) / HemD nih.govebi.ac.uknih.gov
Substrate Hydroxymethylbilane (HMB) pixorize.comreactome.org
Product Uroporphyrinogen III reactome.orgebi.ac.uk
Mechanism Cyclization with inversion of the D-ring via a spiro-intermediate ebi.ac.ukresearchgate.netnih.gov
Significance Forms the asymmetric precursor required for heme synthesis embopress.orgutah.edu
Non-Enzymatic Alternative Spontaneous cyclization to Uroporphyrinogen I frontierspecialtychemicals.comwikipedia.org

Non-Enzymatic Formation of Uroporphyrinogen I

In the standard metabolic pathway for heme synthesis, the linear tetrapyrrole, preuroporphyrinogen (also known as hydroxymethylbilane), is cyclized by the enzyme uroporphyrinogen-III cosynthase to form the asymmetric uroporphyrinogen III isomer. wikipedia.org However, in the absence of this enzyme, preuroporphyrinogen undergoes a spontaneous and non-enzymatic cyclization. wikipedia.orgnih.gov This chemical process invariably leads to the formation of the symmetrical uroporphyrinogen I isomer. wikipedia.org This spontaneous ring closure occurs because it is chemically the most straightforward path, resulting in a molecule that is a metabolic dead-end in the primary pathway leading to heme. wikipedia.org The accumulation of uroporphyrinogen I and its subsequent oxidation product, uroporphyrin I, is a hallmark of certain metabolic disorders, such as congenital erythropoietic porphyria. wikipedia.orgnih.gov

Stereochemical Aspects of Isomer Formation

The fundamental difference between uroporphyrinogen I and uroporphyrinogen III lies in the arrangement of their peripheral side chains, a critical stereochemical distinction that dictates their metabolic fate. Both isomers are cyclic tetrapyrroles with four acetic acid ("A") and four propionic acid ("P") side groups. wikipedia.orgnih.gov

Uroporphyrinogen I: In this isomer, the side chains are arranged in a perfectly symmetrical repeating order around the macrocycle: AP-AP-AP-AP. wikipedia.org This structure results from the spontaneous cyclization of preuroporphyrinogen without enzymatic guidance. wikipedia.orgnih.gov

Uroporphyrinogen III: This is the physiologically crucial isomer for heme synthesis. Its formation requires the action of uroporphyrinogen-III cosynthase, which inverts the final (D) pyrrole ring of the linear preuroporphyrinogen before cyclization. wikipedia.orgnih.gov This enzymatic step results in an asymmetrical arrangement of the side chains: AP-AP-AP-PA. wikipedia.org

FeatureUroporphyrinogen IUroporphyrinogen III
Formation Spontaneous, non-enzymatic cyclizationEnzymatic cyclization (Uroporphyrinogen-III cosynthase)
Side Chain Arrangement Symmetrical (AP-AP-AP-AP)Asymmetrical (AP-AP-AP-PA)
Metabolic Role Metabolic byproduct, cytotoxic when accumulatedEssential intermediate for heme, chlorophyll, and B12 synthesis

Oxidation of Uroporphyrinogen to Uroporphyrin

Uroporphyrinogens are colorless and chemically unstable intermediates. They can be readily and irreversibly oxidized to their corresponding porphyrin forms, the intensely colored and fluorescent uroporphyrins. This oxidation involves the loss of six hydrogen atoms, which converts the methylene bridges between the pyrrole rings into methene bridges, creating a fully conjugated aromatic system.

This conversion can occur through several mechanisms:

Spontaneous Oxidation: Slow oxidation can happen simply through exposure to air (aerobic incubation). nih.gov

Chemical Oxidation: Strong oxidizing agents like iodine can rapidly induce oxidation. nih.gov

Enzymatic Oxidation: In biological systems, this oxidation can be catalyzed by enzymes. Members of the cytochrome P450 family, specifically CYP1A2, have been shown to catalyze the oxidation of uroporphyrinogen to uroporphyrin. researchgate.net This enzymatic process is implicated in the accumulation of uroporphyrin in certain types of porphyria. researchgate.net

In conditions where downstream enzymes of the heme pathway are deficient, such as in porphyria cutanea tarda, the accumulating uroporphyrinogen III is oxidized to uroporphyrin and other related porphyrins, which are then transported from the liver to the skin and excreted, contributing to the pathology of the disease. nih.govwjgnet.com

Subsequent Metabolic Transformations of Uroporphyrinogens

The fifth step in the heme biosynthetic pathway is the conversion of uroporphyrinogen to coproporphyrinogen, a reaction catalyzed by the cytosolic enzyme uroporphyrinogen decarboxylase (UROD). uniprot.orgmedlineplus.gov This enzyme sequentially removes the carboxyl group from each of the four acetic acid side chains, converting them into methyl groups. uniprot.orgreactome.org

UROD can act on both uroporphyrinogen I and uroporphyrinogen III as substrates, producing coproporphyrinogen I and coproporphyrinogen III, respectively. wikipedia.orguniprot.orgnih.gov However, only coproporphyrinogen III can be further metabolized in the pathway to heme. uniprot.org Coproporphyrinogen I, if formed, accumulates as a cytotoxic byproduct. wikipedia.org

Under normal physiological substrate concentrations, the decarboxylation process is orderly, starting at the acetate side chain of the D ring, followed by the A, B, and C rings. nih.govresearchgate.net However, when substrate levels are excessively high, this sequence can become random. nih.govresearchgate.net A deficiency in UROD activity leads to the accumulation of uroporphyrinogen and is the underlying cause of porphyria cutanea tarda and hepatoerythropoietic porphyria. uniprot.orgmedlineplus.gov

SubstrateEnzymeProduct
Uroporphyrinogen IIIUroporphyrinogen Decarboxylase (UROD)Coproporphyrinogen III
Uroporphyrinogen IUroporphyrinogen Decarboxylase (UROD)Coproporphyrinogen I

Uroporphyrinogen III is a critical branch-point intermediate, not only leading to heme and chlorophylls but also serving as the precursor for other essential tetrapyrroles like siroheme and vitamin B12. nih.gov The pathway to these molecules diverges from the heme pathway at uroporphyrinogen III.

The first committed step is the methylation of uroporphyrinogen III at the C-2 and C-7 positions. pnas.org This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which add two methyl groups to form precorrin-2 (B1239101) (also known as dihydrosirohydrochlorin). pnas.orgresearchgate.net Precorrin-2 is a key intermediate. nih.govpnas.org It can then be oxidized by a dehydrogenase to form sirohydrochlorin. nih.gov The subsequent insertion of iron into sirohydrochlorin by a chelatase produces siroheme, a prosthetic group required for enzymes that reduce sulfite and nitrite. nih.gov

Species-Specific and Evolutionary Variations in Uroporphyrin Biosynthesis

While the core pathway for tetrapyrrole synthesis is highly conserved, significant variations exist across different domains of life, particularly in the later stages of heme biosynthesis. nih.gov A notable example is the "alternative" or "primitive" heme pathway discovered in the sulfate-reducing bacterium Desulfovibrio vulgaris and later identified as the major pathway for heme synthesis in the archaeal kingdom. nih.govpnas.org

In this alternative pathway, coproporphyrinogen III is not formed by the direct decarboxylation of uroporphyrinogen III by UROD. pnas.org Instead, uroporphyrinogen III is first methylated to precorrin-2, as in the siroheme pathway. pnas.orgresearchgate.net Precorrin-2 then undergoes a series of enzymatic modifications, including decarboxylation of the acetate groups on rings C and D, to ultimately yield coproporphyrinogen III. pnas.org This discovery highlights that what was once considered a universal pathway has distinct evolutionary branches, reflecting the diverse metabolic adaptations of microorganisms. nih.govpnas.org The evolution of different tetrapyrroles, such as heme and chlorophylls, from a common uroporphyrin precursor is thought to have been a pivotal driver of major planetary changes, including the Great Oxidation Event, by enabling aerobic respiration and oxygenic photosynthesis. mdpi.com

Bacterial Pathways (e.g., Escherichia coli, Desulfovibrio vulgaris)

Escherichia coli

In Escherichia coli, the biosynthesis of uroporphyrinogen III is a critical part of the well-conserved heme biosynthetic pathway. sciepublish.comuwaterloo.ca The process begins with the synthesis of the precursor 5-aminolevulinic acid (ALA) nih.govsciepublish.com. The subsequent steps leading to uroporphyrinogen III are cytosolic and catalyzed by a series of enzymes:

Porphobilinogen (PBG) Synthesis : Two molecules of ALA are condensed by the enzyme porphobilinogen synthase (HemB) to form one molecule of the pyrrole, porphobilinogen nih.govsciepublish.com.

Hydroxymethylbilane (HMB) Formation : Four molecules of PBG are sequentially polymerized in a head-to-tail fashion by porphobilinogen deaminase (HemC) to create a linear tetrapyrrole known as hydroxymethylbilane (also called preuroporphyrinogen) nih.govsciepublish.comoup.com.

Cyclization to Uroporphyrinogen III : The final step is the crucial, enzyme-catalyzed cyclization of HMB. Uroporphyrinogen III synthase (HemD) facilitates the closure of the macrocycle while simultaneously inverting the final (D) pyrrole ring. This inversion is what distinguishes the asymmetrical, biologically essential type III isomer from the symmetrical, non-functional type I isomer nih.govsciepublish.comresearchgate.net. In the absence of HemD, HMB spontaneously cyclizes to form the dead-end metabolite uroporphyrinogen I nih.govoup.comresearchgate.net.

Metabolic engineering efforts in E. coli have demonstrated that by overexpressing genes in this pathway, significant quantities of uroporphyrin can be produced and secreted sciepublish.comuwaterloo.ca. For instance, engineered strains cultivated in bioreactors have yielded up to 901.9 mg/L of uroporphyrin uwaterloo.ca.

Enzymes in E. coli Uroporphyrinogen III Biosynthesis

Enzyme NameGeneFunction
Porphobilinogen SynthasehemBCondenses two molecules of 5-aminolevulinic acid to form porphobilinogen. sciepublish.com
Porphobilinogen DeaminasehemCPolymerizes four molecules of porphobilinogen to form the linear tetrapyrrole hydroxymethylbilane. sciepublish.comoup.com
Uroporphyrinogen III SynthasehemDCatalyzes the cyclization of hydroxymethylbilane, with inversion of the D-ring, to form uroporphyrinogen III. sciepublish.comoup.com

Desulfovibrio vulgaris

The sulfate-reducing bacterium Desulfovibrio vulgaris possesses a primitive or alternative pathway for heme biosynthesis that diverges from the canonical pathway seen in many other organisms. This pathway begins with uroporphyrinogen III and proceeds to coproporphyrinogen III through a unique set of intermediates rather than by direct decarboxylation researchgate.netnih.govresearchgate.net. This pathway is particularly important for the synthesis of siroheme, a cofactor required for sulfite reductase nih.gov.

The key steps in this pathway are:

Methylation to Precorrin-2 : The pathway initiates with the methylation of uroporphyrinogen III at the C-2 and C-7 positions. This reaction is catalyzed by S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to form precorrin-2 (also known as dihydrosirohydrochlorin) researchgate.netnih.gov.

Decarboxylation of Precorrin-2 : Precorrin-2 undergoes decarboxylation of the acetate side chains at the C-12 and C-18 positions (ring C and D). This step is carried out by the enzyme precorrin-2 12,18-acetate decarboxylase, yielding a previously unknown intermediate identified as 12,18-didecarboxyprecorrin-2 researchgate.netnih.gov.

Formation of Coproporphyrinogen III : The final step involves the elimination of the acetate groups from the C-2 and C-7 positions (ring A and B) of 12,18-didecarboxyprecorrin-2 to form coproporphyrinogen III researchgate.netnih.gov.

This alternative route highlights the metabolic diversity in porphyrin biosynthesis among different bacterial species researchgate.netnih.gov.

Enzymes in the D. vulgaris Alternative Porphyrin Pathway

Enzyme NameFunctionIntermediate Formed
S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT)Methylates the C-2 and C-7 positions of uroporphyrinogen III. researchgate.netnih.govPrecorrin-2
Precorrin-2 12,18-acetate decarboxylaseDecarboxylates acetate groups at the C-12 and C-18 positions of precorrin-2. researchgate.netnih.gov12,18-didecarboxyprecorrin-2
12,18-didecarboxyprecorrin-2 2,7-decarboxymethylaseEliminates acetate groups from the C-2 and C-7 positions of 12,18-didecarboxyprecorrin-2. researchgate.netCoproporphyrinogen III

Iii. Enzymology and Regulatory Mechanisms of Uroporphyrin Metabolism

Uroporphyrinogen Decarboxylase (UROD)

Uroporphyrinogen decarboxylase (UROD) is the fifth enzyme in the heme biosynthetic pathway. genecards.orgfrontiersin.org It catalyzes the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen, converting it to coproporphyrinogen. medlineplus.govnih.gov This reaction is a special type of non-oxidative decarboxylation that, remarkably, does not require any cofactors or prosthetic groups for its activity. genecards.orgnih.govwikidoc.org

The crystal structure of human UROD reveals that the enzyme is a homodimer, with each monomer consisting of a single domain with a (β/α)₈-barrel (TIM barrel) fold. genecards.org The active site is a deep cleft formed by loops at the C-terminal end of the barrel strands. genecards.org

The proposed catalytic mechanism does not rely on a cofactor. Instead, it is suggested that the enzyme facilitates decarboxylation by first protonating a pyrrole (B145914) ring of the substrate. genecards.org This protonation creates an electron sink, which promotes the withdrawal of electrons and facilitates the cleavage of the carboxyl group from the adjacent acetate side chain. genecards.org Density-functional calculations suggest that the rate-limiting step of the reaction is this initial substrate protonation, rather than the decarboxylation event itself. oup.com These studies have identified a conserved and centrally located arginine residue (Arg37 in human UROD) as the likely proton donor, capable of activating each of the four pyrrole rings in sequence. oup.com Other conserved residues, including Asp86 and Tyr164, may function in binding or catalysis. genecards.org

UROD displays a relatively broad substrate specificity, as it is capable of decarboxylating both uroporphyrinogen III and its symmetric isomer, uroporphyrinogen I, as well as partially decarboxylated intermediates. nih.govwikidoc.orgjci.orgnih.gov However, only the resulting coproporphyrinogen III can be utilized by the subsequent enzyme in the heme pathway, coproporphyrinogen oxidase. genecards.orgnih.gov

The order of decarboxylation appears to be dependent on the substrate concentration. nih.gov

At low, physiological substrate concentrations (0.01-0.5 µM), the decarboxylation process is orderly. It preferentially starts at the acetate side chain of the D ring, followed sequentially by the A, B, and C rings. nih.govnih.gov

At high substrate concentrations (e.g., 3.7 µM), the decarboxylation occurs via a random route, with a mixture of isomers being produced. acs.orgnih.gov

This concentration-dependent order suggests that under normal conditions, the enzyme binds the substrate in a specific orientation within the active site cleft to ensure the correct sequence of reactions. The active site contains several invariant, charged residues, such as Arg37 and Arg41 in human UROD, which are proposed to function in binding the substrate's propionate (B1217596) and acetate side chains. genecards.org For the enzyme from Rhodobacter sphaeroides, the Km value for uroporphyrinogen III is 6.0 µM, while for uroporphyrinogen I it is 1.8 µM. acs.org

Table 2: Substrate Preference and Decarboxylation Order of UROD

ConditionSubstrate PreferenceOrder of DecarboxylationSource(s)
Isomers Catalyzes both uroporphyrinogen I and III.Not applicable genecards.orgwikidoc.orgnih.gov
Low Substrate Conc. Uroporphyrinogen IIIOrderly: Starts at Ring D, then A, B, C. nih.govnih.gov
High Substrate Conc. Uroporphyrinogen IIIRandom acs.orgnih.gov

Inhibition of UROD Activity (e.g., Uroporphomethene)

Uroporphyrinogen decarboxylase (UROD) is a critical enzyme in the heme biosynthetic pathway, responsible for converting uroporphyrinogen to coproporphyrinogen. ontosight.aiplos.org The activity of UROD can be significantly hampered by inhibitory molecules, a key factor in the development of certain porphyrias. ontosight.ai One of the most significant inhibitors is uroporphomethene, an oxidation product of uroporphyrinogen. aopwiki.orgporphyriafoundation.orgnih.gov

The formation of this inhibitor is thought to be a crucial event in the pathogenesis of porphyria cutanea tarda (PCT), the most prevalent form of porphyria. porphyriafoundation.orgresearchgate.netashpublications.org Research indicates that uroporphomethene is generated when a bridge carbon in the uroporphyrinogen macrocycle undergoes oxidation. nih.gov This oxidized product then acts as a competitive inhibitor of UROD, binding to the enzyme's active site and preventing it from carrying out its normal function. aopwiki.orgnih.gov This inhibition leads to an accumulation of uroporphyrinogen, which can then be further oxidized, creating a cycle that perpetuates the inhibition of UROD. aopwiki.org

While the role of uroporphomethene as a potent UROD inhibitor is supported by studies in animal models of porphyria, some debate exists regarding its precise characterization. aopwiki.org Nevertheless, the development of synthetic UROD inhibitors based on the structure of uroporphomethene further supports the hypothesis that an oxidized uroporphyrinogen is the endogenous inhibitor. aopwiki.org

Iron-Dependent Inactivation Mechanisms

The inactivation of UROD is not solely dependent on the presence of inhibitors like uroporphomethene; it is also intricately linked to iron. nih.govporphyrianet.org In fact, the generation of uroporphomethene is itself an iron-dependent process. porphyriafoundation.orgnih.govashpublications.org An excess of iron in the liver is a common finding in patients with PCT and is considered a key factor in the inactivation of the UROD enzyme. porphyrianet.orgthieme-connect.com

The proposed mechanism involves iron's ability to promote the formation of reactive oxygen species (ROS). researchgate.net These ROS can then oxidize uroporphyrinogen, the substrate for UROD, leading to the formation of uroporphomethene. researchgate.net This process appears to be targeted at the catalytic site of UROD. thieme-connect.com Animal studies have shown that iron overload, in combination with an inducer of heme synthesis, can lead to significant uroporphyria. nih.gov This highlights the synergistic effect of iron in the inactivation of UROD. capes.gov.br

Furthermore, the induction of certain cytochrome P450 enzymes may accelerate this iron-dependent inactivation process. thieme-connect.com The interplay between iron, oxidative stress, and the generation of UROD inhibitors underscores the complex mechanisms that can lead to impaired heme synthesis. researchgate.netashpublications.org

Genetic Regulation of Uroporphyrin Biosynthesis Enzymes

The expression of the enzymes involved in uroporphyrin biosynthesis is tightly controlled at the genetic level to meet the cell's demand for heme. This regulation occurs at both the transcriptional and post-transcriptional levels and can be tissue-specific. nih.govnih.gov

The rate-limiting enzyme of the pathway, ALAS, exists in two isoforms: ALAS1, which is ubiquitously expressed, and ALAS2, which is specific to erythroid cells. nih.govbiorxiv.org The expression of ALAS1 is subject to negative feedback regulation by heme. tohoku.ac.jpresearchgate.net High levels of heme can repress the transcription of the ALAS1 gene and decrease the stability of its mRNA. nih.govresearchgate.net

In erythroid cells, the expression of ALAS2 is upregulated during differentiation and is controlled by erythroid-specific transcription factors such as GATA1. nih.govnih.gov The translation of ALAS2 mRNA is also regulated by iron availability through an iron-responsive element (IRE) in its 5' untranslated region. nih.govoup.com

The genes encoding other enzymes in the pathway, such as UROS and UROD, are also subject to genetic regulation. For instance, the transcription factor NFE2 has been shown to regulate the expression of UROS, UROD, and other heme biosynthetic enzymes in erythroid cells. haematologica.org Mutations in the genes encoding these enzymes can lead to various forms of porphyria. nih.govporphyriafoundation.org For example, mutations in the UROD gene are associated with familial PCT, although the clinical expression of the disease often requires additional precipitating factors. thieme-connect.comnih.govnih.gov

The intricate genetic regulation of these enzymes ensures that heme synthesis is coordinated with cellular needs and highlights how disruptions in this regulation can lead to metabolic disorders. nih.govhaematologica.org

V. Advanced Analytical Methodologies for Uroporphyrin Research

Extraction and Sample Preparation from Biological Matrices

The initial and most critical step in the analysis of uroporphyrins is their extraction and purification from the biological matrix. The primary goals of sample preparation are to isolate the porphyrins of interest, remove interfering substances that can suppress analytical signals, and concentrate the analytes to detectable levels. The choice of method depends on the matrix type, the required sensitivity, and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE) is a classic technique used for sample cleanup. A notable method for plasma samples involves a one-step LLE procedure. In this process, porphyrins are extracted by adding a mixture of dimethylsulfoxide and 15% trichloroacetic acid to the plasma sample. After vortexing and centrifugation, the porphyrins are recovered in the supernatant. This method has demonstrated high recovery rates, with uroporphyrin recovery being approximately 97%. nih.gov The fundamental principle of LLE involves the partitioning of solutes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. kcl.ac.uk

Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for cleaning up and concentrating porphyrins from various biological fluids. scispace.com It is particularly advantageous for achieving low detection limits, on the order of 0.05 µM, in plasma and tissue samples. nih.gov For urine samples, SPE has been shown to yield high and reproducible recoveries of 94-98%. rsc.org

A common SPE protocol utilizes C18-bonded silica (B1680970) cartridges. The process involves:

Conditioning: The cartridge is pre-treated with solvents like methanol (B129727) and acetonitrile (B52724), followed by water or a buffer to prepare the solid phase for sample adsorption. tandfonline.com

Loading: The pre-treated biological sample (e.g., acidified urine or tissue homogenate) is passed through the cartridge. Porphyrins and some impurities are retained on the C18 sorbent. nih.govtandfonline.com

Washing: The cartridge is washed with a solution, such as an ammonium (B1175870) acetate (B1210297) buffer or a dilute formic acid solution, to remove unretained matrix components like salts and other polar interferences. tandfonline.com

Elution: The retained porphyrins are then eluted from the cartridge using a stronger organic solvent mixture, such as acetone/formic acid. tandfonline.com

This C18-based SPE approach is effective in eliminating significant amounts of background metabolites and chloride ions, which are known to cause significant ionization suppression in mass spectrometry-based analyses. nih.gov

Sample Pre-treatment prior to extraction is often necessary, especially for solid tissues and complex fluids.

Homogenization: For tissue samples, thorough mechanical homogenization is a critical first step to ensure efficient extraction. nih.gov

Acidification: Acidification of samples, such as tissue homogenates with strong hydrochloric acid (HCl), is often required. This step helps to drive the more hydrophilic porphyrins like uroporphyrin into the extraction solvent. nih.gov For simple urine analysis by HPLC with fluorescence detection, direct injection after acidification may be sufficient, bypassing extensive extraction procedures. nih.gov

Stabilization and Centrifugation: For urine samples, a common preparation involves adding a stabilization reagent, followed by an internal standard, and then centrifuging to remove particulate matter before injection into the analytical system. chromsystems.com

The following table summarizes common sample preparation techniques for uroporphyrin analysis from different biological matrices.

Matrix Preparation Technique Key Steps & Reagents Recovery/Efficacy Reference(s)
Plasma Liquid-Liquid Extraction (LLE)Dimethylsulfoxide, 15% Trichloroacetic AcidUroporphyrin recovery: ~97% nih.gov
Urine Solid-Phase Extraction (SPE)C18 Cartridge; Elution with Acetone/Formic Acid94-98% rsc.orgtandfonline.com
Urine Direct InjectionAcidification (pH 2.0), CentrifugationSufficient for HPLC-Fluorescence nih.gov
Liver Tissue Homogenization & SPEMechanical homogenization, Acidification (1M HCl), C18 SPEEliminates significant background and ion suppression nih.gov
Bacteria Cell Lysis & SPETris-EDTA buffer, Ultrasonication, C18 SPEHigh microbial killing efficiency (>99.98%) tandfonline.com

Chromatographic Techniques

Chromatography is the cornerstone of porphyrin analysis, enabling the separation of different porphyrins and their isomers from one another. High-performance liquid chromatography is the most established technique, with recent advances in ultra-high-performance and capillary formats offering enhanced performance.

HPLC, particularly in the reversed-phase mode, is the standard and most ubiquitous technique for the separation and quantification of porphyrins. nih.govresearchgate.net It allows for the fractionation of porphyrins with different numbers of carboxylic acid groups and, crucially, the resolution of clinically important isomers like uroporphyrin I and uroporphyrin III. kcl.ac.uktandfonline.com

Stationary Phase: The most commonly employed stationary phases are C18-bonded silica columns (e.g., ODS-Hypersil). tandfonline.comnih.gov These nonpolar stationary phases are effective for separating the range of porphyrins from the highly polar uroporphyrin to the less polar coproporphyrin.

Mobile Phase: Gradient elution is typically used to achieve optimal separation. A widely used mobile phase system consists of two solvents:

Solvent A (Aqueous): 1 M ammonium acetate buffer, often with a small percentage of acetonitrile, adjusted to a pH of approximately 5.16. kcl.ac.uktandfonline.com

Solvent B (Organic): Methanol, typically containing a percentage of acetonitrile. kcl.ac.uktandfonline.com The gradient runs from a high percentage of the aqueous solvent to a high percentage of the organic solvent, effectively eluting the porphyrins in order of decreasing polarity. Another common mobile phase system utilizes formic acid in water and methanol/acetonitrile. nih.gov The concentration of the buffer and the pH are critical parameters that affect the resolution of isomers and the sensitivity of fluorescence detection. tandfonline.com

Isomer Separation: One of the key strengths of modern HPLC methods is the ability to separate the I and III isomers of uroporphyrin. kcl.ac.uktandfonline.com However, achieving baseline separation of uroporphyrin III and IV isomers has been reported to be challenging with some methods. tandfonline.com

Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC systems, which use columns with smaller particle sizes (<3 µm), offer significant advantages over conventional HPLC, including superior resolution, much faster analysis times, and reduced solvent consumption. nih.govkcl.ac.uk

Capillary Liquid Chromatography (CLC) is a miniaturized version of HPLC that provides high separation efficiency and sensitivity, making it suitable for analyzing minute sample volumes. It has been successfully applied to the analysis of porphyrins, including uroporphyrin I, from challenging matrices like hair. mdpi.comnih.govresearchgate.netcsic.es When coupled with mass spectrometry (CLC-MS), it becomes a powerful tool for selective and sensitive quantification. mdpi.comnih.govresearchgate.netcsic.es

A representative CLC method for porphyrin separation employs a C18 stationary phase with a gradient elution. mdpi.comresearchgate.net The mobile phase can consist of 0.2% formic acid in water (Solvent A) and a mixture of acetonitrile and methanol (Solvent B). mdpi.comresearchgate.net This technique has demonstrated excellent limits of detection (LOD) and quantification (LOQ), making it a promising approach for future porphyrin research. mdpi.comnih.govresearchgate.netcsic.es

The following table outlines typical parameters for the chromatographic separation of uroporphyrins.

Technique Stationary Phase Mobile Phase System (Typical) Key Application Reference(s)
HPLC Reversed-Phase C18A: 1 M Ammonium Acetate (pH 5.16) B: Methanol/AcetonitrileSeparation of uroporphyrin I and III isomers in clinical samples. kcl.ac.uktandfonline.com
UHPLC Reversed-Phase C18 (<3 µm)A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in MethanolRapid and high-resolution analysis of porphyrins in biological extracts. nih.gov
CLC Reversed-Phase C18 (Capillary)A: 0.2% Formic Acid in Water B: Acetonitrile/MethanolHigh-sensitivity analysis of porphyrins from limited sample amounts (e.g., hair). mdpi.comresearchgate.net

Spectroscopic and Spectrometric Detection Methods

Following chromatographic separation, sensitive and specific detection is required for quantification. The inherent photophysical and spectral properties of porphyrins make them ideally suited for fluorescence and UV-Visible spectroscopic detection.

Fluorescence detection is the most commonly used method for quantifying porphyrins in HPLC systems due to its exceptional sensitivity and specificity. researchgate.net Porphyrins are naturally fluorescent compounds, and this property can be exploited for their detection at very low concentrations. rsc.org The sensitivity of this method is such that for some applications, like the analysis of urine, it allows for direct injection of acidified samples without the need for extensive extraction, as non-porphyrin fluorescent substances often elute at different times. nih.gov

The fluorescence intensity of uroporphyrin is influenced by factors such as pH and the ionic strength of the solution. nih.govresearchgate.net In acidic media, porphyrins exhibit sharp Soret bands and characteristic emission spectra. rsc.org For HPLC analysis, detection is typically performed by exciting the porphyrins at a wavelength near their Soret band maximum and monitoring the emission at a longer wavelength.

Excitation Wavelength: Typically set around 405 nm. rsc.orgtandfonline.com

Emission Wavelength: Monitored in the range of 619-620 nm. tandfonline.comspiedigitallibrary.org

A spectrofluorometric method for quantifying urinary porphyrins involves an excitation scan from 350 nm to 440 nm while monitoring emission at 650 nm. nih.gov This approach has a detection limit below 30 nmol/L. nih.gov

UV-Visible spectroscopy is another fundamental detection method used in conjunction with HPLC for porphyrin analysis. nih.gov Porphyrins are characterized by a strong and distinctive absorption feature in the near-UV region, known as the Soret band (or B-band), which appears around 400-420 nm. nih.govrsc.org They also exhibit several weaker absorption bands at longer wavelengths (500-700 nm), referred to as Q-bands. rsc.orgresearchgate.net

For HPLC systems equipped with a UV detector, monitoring is typically set within the Soret band region (e.g., 390–420 nm) to capture the maximum absorbance of the eluting porphyrins. nih.gov While robust, a limitation of UV-Visible detection is the potential for overlapping absorption spectra when multiple porphyrin species are present, which can complicate quantification compared to the more selective fluorescence detection. nih.gov

The table below summarizes the key spectroscopic properties used for the detection of uroporphyrins.

Detection Method Principle Typical Wavelengths Advantages Reference(s)
Fluorescence Detection Measurement of emitted light after excitation.Excitation: ~405 nm Emission: ~620 nmHigh sensitivity and specificity. rsc.orgtandfonline.comspiedigitallibrary.org
UV-Visible Spectroscopy Measurement of light absorption.Soret Band: 400-420 nm Q-Bands: 500-700 nmRobust, provides characteristic spectral fingerprint. nih.govrsc.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the analysis of porphyrins, including uroporphyrins. The technique offers high sensitivity and specificity, which is crucial for detecting and quantifying these compounds in complex biological matrices like urine, plasma, and tissues. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly employed ionization technique in the positive ion mode for porphyrin analysis, as the imino nitrogens in the porphyrin ring are readily protonated in acidic solutions. researchgate.net

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity of the analysis. nih.gov By selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring its characteristic fragment ions, interferences from the sample matrix can be minimized. acs.org For uroporphyrin, which has a monoisotopic mass of 830.25 g/mol , the protonated molecule ([M+H]⁺) is observed at an m/z (mass-to-charge ratio) of 831. acs.orgnih.gov The fragmentation of uroporphyrin in the mass spectrometer is dominated by the cleavage of its side chains. The fragmentation pattern typically involves the sequential neutral loss of acetic acid (CH₂COOH) and propionic acid (CH₂CH₂COOH) substituents. acs.orgresearchgate.net

A common approach for quantification is Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This increases both selectivity and sensitivity. researchgate.netoak.go.kr For instance, a typical MRM transition for uroporphyrin involves the fragmentation of the precursor ion at m/z 831 to a product ion at m/z 727, which corresponds to the combined loss of a carboxyl group (COOH) and an acetic acid group (CH₂COOH). acs.org However, it is important to note that constitutional isomers, such as uroporphyrin I and III (and by extension, IV), often exhibit identical fragmentation patterns, making their distinction by tandem MS alone impossible without prior chromatographic separation. researchgate.net

Table 1: Representative MS/MS Transitions for Uroporphyrin Analysis
CompoundPrecursor Ion ([M+H]⁺) m/zProduct Ion m/zAssociated Neutral LossReference
Uroporphyrin831727-COOH and -CH₂COOH acs.org
Uroporphyrin831785Benzylic cleavage of protonated carboxyl group (-46 m/z) researchgate.net
Uroporphyrin831767Loss of H₂O followed by loss of protonated carboxylic group (-64 m/z) researchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites

For porphyrins, NMR can differentiate between type isomers (I, II, III, and IV) based on the unique symmetry and substitution pattern of each molecule. lsu.edu The arrangement of the acetic acid and propionic acid side chains in Uroporphyrin IV results in a specific set of signals in the NMR spectrum, distinct from the more symmetrical Uroporphyrin I or the unsymmetrical Uroporphyrin III. portlandpress.com While MS/MS may struggle to separate these isomers, NMR provides the necessary structural information for their unequivocal identification. researchgate.net

The process involves analyzing the chemical shifts, coupling constants, and signal intensities in one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments. These data allow for the complete assignment of all proton and carbon signals to their respective positions in the molecule, confirming the specific isomeric form. researchgate.net Although challenges such as low sensitivity and the tendency of porphyrins to aggregate in solution exist, techniques like using specific solvents or adding reagents to prevent stacking can yield high-quality spectra suitable for straightforward interpretation. frontiersin.orglsu.edu

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity, Linearity)

The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. ajpaonline.comelementlabsolutions.com For the quantitative analysis of uroporphyrins, methods are typically validated for several key performance characteristics, including sensitivity, selectivity, linearity, precision, and accuracy. researchgate.netoak.go.kr

Selectivity/Specificity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other porphyrin isomers or matrix components. elementlabsolutions.com In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the specificity of MRM transitions. researchgate.net

Sensitivity : The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For uroporphyrin analysis using modern LC-MS/MS methods, LOQs are often in the low nanomolar (nmol/L) range. nih.govresearchgate.net

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. Calibration curves are generated, and the coefficient of determination (r²) is used to assess linearity. For uroporphyrin quantification, linear ranges typically span several orders of magnitude. researchgate.netresearchgate.net

Precision and Accuracy : Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are assessed using quality control samples at different concentrations and are expressed as the relative standard deviation (%RSD) and percent recovery, respectively. researchgate.net

Table 2: Example Performance Characteristics of a Validated LC-MS/MS Method for Porphyrin Analysis
ParameterTypical Performance for UroporphyrinReference
Linearity Range0.1 - 100 nmol/L researchgate.net
Limit of Quantification (LOQ)0.1 nmol/L researchgate.net
Limit of Detection (LOD)2 nmol/L nih.gov
Intra-day Precision (%RSD)4.0% - 9.7% researchgate.net
Inter-day Precision (%RSD)5.5% - 15% researchgate.net
Recovery84% - 108% researchgate.net

Applications in Metabolic Profiling and Biomarker Discovery Research

Metabolic profiling, or metabolomics, is the large-scale study of small molecules (metabolites) within cells, biofluids, or tissues and provides a functional readout of the physiological state. nih.gov Advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy are central to these studies, enabling the identification and quantification of numerous metabolites simultaneously. rsc.org These approaches are widely used for biomarker discovery, where specific metabolites are identified as indicators of a disease state or response to treatment. mdpi.comutah.edu

In this context, uroporphyrins have been investigated as potential biomarkers for various conditions. While elevated uroporphyrin I and III are well-known biomarkers for certain porphyrias, research has also explored the role of other isomers in different pathologies. hmdb.catestcatalog.org

A notable study utilizing UPLC-MS-based metabolomics identified Uroporphyrin IV as a potential biomarker for non-bacterial prostatitis (NBP). rsc.org In this research, urine samples from a rat model of NBP were analyzed, and multivariate statistical analysis revealed a panel of 20 differential metabolites. Among these, Uroporphyrin IV was found to be significantly upregulated in the NBP model group compared to controls. The study suggested that changes in metabolic pathways, including those related to porphyrin metabolism, were associated with the inflammation characteristic of NBP. The levels of these biomarkers, including Uroporphyrin IV, were observed to return towards baseline levels following treatment, indicating their potential utility in monitoring therapeutic efficacy. rsc.org

Vi. Investigative Research Applications and Emerging Biological Roles

Uroporphyrin as a Research Tool and Analyte

Uroporphyrin IV is utilized as a research tool and analyte, primarily in studies related to porphyrin metabolism and the diagnosis of porphyrias. Porphyrins are crucial by-products of heme synthesis, and their measurement in biological samples can indicate disruptions in this pathway. healthmatters.iohealthmatters.io Altered porphyrin profiles, including the presence of uroporphyrins, can serve as biomarkers for exposure to heavy metals and other toxic chemicals. clinicalgate.comnih.gov

The detection and quantification of uroporphyrins are commonly performed using high-performance liquid chromatography (HPLC) with fluorescence detection, a sensitive method that allows for the separation and measurement of different porphyrin isomers in biological samples like urine. nih.govnih.govresearchgate.net Spectrofluorometric methods are also employed for the rapid screening and quantification of urinary porphyrins, taking advantage of their inherent fluorescence. nih.gov

Table 1: Analytical Methods for Uroporphyrin Detection

MethodPrincipleApplication
High-Performance Liquid Chromatography (HPLC) Separates porphyrin isomers based on their physicochemical properties.Quantification of specific porphyrins, including uroporphyrin, in urine and blood for diagnostic and research purposes. nih.govnih.gov
Fluorescence Spectroscopy Measures the light emitted by porphyrins upon excitation at specific wavelengths.Screening for porphyrinuria and quantifying total porphyrin content in urine. nih.gov
Mass Spectrometry (MS) Identifies and quantifies porphyrins based on their mass-to-charge ratio.Used in conjunction with HPLC for accurate identification and quantification of various porphyrins. researchgate.net

Advanced Imaging Studies and Fluorescent Markers

The fluorescent nature of porphyrins, including uroporphyrin, makes them suitable for use in advanced imaging studies. nih.gov Porphyrins absorb light in the violet range (~400–450 nm) and emit it in the red spectrum (~620–630 nm). nih.gov This intrinsic fluorescence allows for their visualization in biological systems without the need for external fluorescent labels. rsc.org

Fluorescence imaging with porphyrins is a non-invasive technique used to detect their accumulation in tissues. nih.govmdpi.com In research, this has been applied to visualize the distribution of porphyrins in various cell types and tissues. Fluorescence lifetime imaging microscopy (FLIM) is a sophisticated technique that can provide additional information about the molecular environment of the porphyrins within cells and tissues. mdpi.comnih.gov

Research on Uroporphyrin Accumulation in Animal Models

Animal models are instrumental in understanding the mechanisms of porphyrin accumulation and its pathological consequences. nih.gov Studies in animal models have been crucial for investigating the tissue distribution and retention of porphyrins, as well as their role in disease processes.

Research has shown that porphyrins can selectively accumulate in tumor tissues. mdpi.com This property is being explored for its potential in cancer diagnostics and therapy. Studies involving mouse models of mammary carcinoma have investigated the role of enzymes involved in porphyrin metabolism, such as uroporphyrinogen decarboxylase (URO-D). nih.gov Research on orthotopic 4T1 mammary carcinomas in mice has explored the use of manganese porphyrin in conjunction with radiotherapy, demonstrating reduced primary tumor growth. nih.gov While these studies may not exclusively use Uroporphyrin IV, they provide a basis for understanding how porphyrins, in general, behave in the context of mammary tumors. The accumulation of porphyrins in cancer cells is a key aspect of their utility in this research area. mdpi.com

The distribution and retention of porphyrins in various tissues are critical factors in their application as diagnostic or therapeutic agents. nih.gov Studies in animal models have shown that following administration, porphyrins distribute to various organs, including the liver, kidney, spleen, and skin. nih.govfrontiersin.org The physicochemical properties of the porphyrin molecules, such as their charge and lipophilicity, influence their tissue distribution patterns. nih.gov The retention of porphyrins in tissues can be prolonged, which is a key consideration for their use in applications like photodynamic therapy.

Table 2: Porphyrin Distribution in a Mouse Glioma Model

TissueRelative Porphyrin Concentration
Tumor High
Liver High
Kidney Moderate
Spleen Moderate
Skin Low
Muscle Low
Brain (Normal) Very Low

This table provides a generalized representation of porphyrin distribution based on findings in a mouse C6 intracerebral glioma model. Specific concentrations can vary depending on the porphyrin type and experimental conditions. nih.gov

Role in Oxidative Processes and Cellular Damage Mechanisms

Porphyrins are photo-reactive molecules that can generate reactive oxygen species (ROS) upon exposure to light. nih.govresearchgate.net This property is the basis of their use as photosensitizers in photodynamic therapy. The generation of ROS, such as singlet oxygen, can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. wjgnet.comnih.gov

The accumulation of porphyrins can induce oxidative stress even in the absence of light, contributing to cellular damage. wjgnet.com Oxidative stress from porphyrin accumulation is implicated in the pathology of porphyrias, leading to cell injury and tissue damage. nih.govresearchgate.net Research indicates that porphyrins can bind to proteins, and in the presence of oxidative triggers, lead to protein aggregation, further contributing to cellular dysfunction. wjgnet.com Antioxidants like ascorbic acid have been shown to mitigate oxidative stress and influence porphyrin biosynthesis pathways in research models. mdpi.com

Interactions with Metal Ions

The structure of the porphyrin macrocycle allows it to chelate a wide variety of metal ions, forming metalloporphyrin complexes. ias.ac.inwikipedia.org This interaction is fundamental to the biological function of heme, which is an iron-containing porphyrin. The specific metal ion incorporated into the porphyrin ring can significantly alter its properties, including its stability, reactivity, and spectral characteristics. ias.ac.in

The stability of metalloporphyrin complexes is influenced by the nature of the metal ion and the specific porphyrin. nih.govmtak.hu The formation of these complexes can be studied using various analytical techniques, including UV-visible spectroscopy and NMR. core.ac.uk The interaction with metal ions is a key area of research for developing new porphyrin-based catalysts, sensors, and therapeutic agents. researchgate.netacs.orgacs.org

Metabolic Engineering for Uroporphyrin Production in Microorganisms

Metabolic engineering of microorganisms offers a promising and environmentally friendly alternative to traditional chemical synthesis for the production of uroporphyrins. jjis.or.krsciepublish.com By harnessing and optimizing the natural biosynthetic pathways within microbial cell factories, researchers can achieve high yields of specific porphyrin intermediates. nih.gov This approach is particularly attractive because it allows for selective synthesis under mild reaction conditions, avoiding the harsh chemicals and complex, low-yield processes associated with chemical methods. jjis.or.krsciepublish.com Escherichia coli (E. coli) has been a primary focus for these engineering efforts due to its well-understood genetics and the availability of advanced metabolic engineering tools. mdpi.com

The core of these engineering strategies often involves the heterologous implementation and optimization of the tetrapyrrole biosynthetic pathway. sciepublish.com Uroporphyrinogen III, the direct precursor to uroporphyrin III, is a critical branch point intermediate in the biosynthesis of all tetrapyrroles in living organisms, including hemes, chlorophylls, and vitamin B12. nih.gov The pathway begins with the synthesis of 5-aminolevulinic acid (5-ALA), which is then converted in a series of enzymatic steps to uroporphyrinogen. nih.gov Specifically, two molecules of 5-ALA form porphobilinogen (B132115) (PBG), and four molecules of PBG are subsequently polymerized to create the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB). sciepublish.comnih.gov

At this crucial juncture, the pathway can diverge. The enzyme uroporphyrinogen III synthase (encoded by the hemD gene) converts HMB into uroporphyrinogen III, the precursor for essential molecules. sciepublish.comnih.gov In the absence of sufficient enzyme activity, HMB can spontaneously cyclize to form the non-functional isomer, uroporphyrinogen I. sciepublish.comnih.govnih.gov Both uroporphyrinogen I and III are then oxidized, often spontaneously, to form the stable, colored compounds uroporphyrin I and uroporphyrin III, respectively. sciepublish.com

Detailed Research Findings

Recent studies have demonstrated significant success in enhancing uroporphyrin production by addressing pathway bottlenecks and optimizing gene expression. A key strategy involves implementing the Shemin (or C4) pathway for 5-ALA synthesis in E. coli, which naturally uses the C5 pathway. sciepublish.comuwaterloo.ca The C4 pathway, which uses succinyl-CoA and glycine (B1666218), can be more efficient for overexpression systems. sciepublish.com By engineering an E. coli strain with an enlarged intracellular pool of succinyl-CoA and introducing key genes from the pathway, researchers have dramatically increased production. sciepublish.comuwaterloo.ca

Another critical challenge in producing the biologically relevant uroporphyrin III is managing oxidative stress. researchgate.netnih.govresearchgate.net Reactive oxygen species (ROS) can favor the non-enzymatic conversion of HMB to the "I" isomer, reducing the yield of the desired "III" isomer. nih.gov Research has shown that supplementing the culture medium with antioxidants like ascorbic acid can significantly improve the ratio of uroporphyrin III to uroporphyrin I. researchgate.netnih.gov For instance, the addition of up to 1 g/L of ascorbic acid increased the uroporphyrin III/I ratio from 0.62 to 2.57. researchgate.netnih.gov Furthermore, strain engineering to overexpress ROS-scavenging genes (sodA, kat) has also proven effective, leading to a 72.9% increase in total porphyrin production (to 1.56 g/L) and an improved uroporphyrin III/I ratio. researchgate.netnih.govresearchgate.net

The tables below summarize the findings from various metabolic engineering studies targeting uroporphyrin production in microorganisms.

Table 1: Engineered E. coli Strains for Uroporphyrin Production

Engineered Strain / PlasmidKey Genetic ModificationsCarbon SourceCultivation MethodUroporphyrin Titer (mg/L)Reference
Engineered E. coli (DMB strain)Heterologous expression of Shemin/C4 pathway (hemA, hemB, hemC, hemD) in a host with enlarged succinyl-CoA pool.30 g/L GlycerolAerobic Batch Bioreactor901.9 (Total: 555.3 UP-I and 346.6 UP-III) sciepublish.comuwaterloo.ca
Engineered E. coli BA001Overexpression of hemA from R. sphaeroides and hemB/D from E. coli. Host with ∆iclR∆sdhA mutations.GlycerolAerobic Bioreactor793.7 (Total: 430.7 UP-I and 363 UP-III) mdpi.com

Table 2: Strategies to Mitigate Oxidative Stress and Improve Uroporphyrin III Production

StrategyMicroorganismSpecific ApproachKey FindingReference
Antioxidant SupplementationE. coliAddition of ascorbic acid (up to 1 g/L) to the culture medium.Increased the UP-III/UP-I ratio from 0.62 to 2.57. researchgate.netnih.govresearchgate.net
Strain Engineering (ROS Scavenging)E. coliOverexpression of ROS-scavenging gene sodA.Resulted in a 72.9% increase in total porphyrin production to 1.56 g/L and improved the UP-III/UP-I ratio to 1.94. researchgate.netnih.govresearchgate.net

While E. coli is the most common host, other microorganisms such as Bacillus subtilis, Corynebacterium glutamicum, and Rhodobacter sphaeroides are also being explored as potential cell factories for producing various porphyrins. jjis.or.kr These efforts collectively pave the way for the large-scale, sustainable bio-based production of uroporphyrins for various applications in medicine and biotechnology. jjis.or.krsciepublish.com

Vii. Comparative Biochemistry and Evolutionary Perspectives

Comparison with Other Porphyrin Classes (Coproporphyrin, Protoporphyrin)

The biosynthesis of heme involves a sequential modification of the initial uroporphyrinogen III macrocycle. This progression involves other key porphyrin classes, primarily coproporphyrin and protoporphyrin, which are distinguished by the nature of their side chains.

The transition from uroporphyrinogen III to subsequent intermediates is a process of stepwise decarboxylation:

Uroporphyrinogen to Coproporphyrinogen : The enzyme uroporphyrinogen decarboxylase catalyzes the removal of the carboxyl group from each of the four acetate (B1210297) (A) side chains, converting them into methyl (M) groups. ontosight.aiembopress.org This transforms uroporphyrinogen III (AP-AP-AP-PA) into coproporphyrinogen III (MP-MP-MP-PM).

Coproporphyrinogen to Protoporphyrinogen (B1215707) : In the classical pathway found in eukaryotes and many bacteria, the enzyme coproporphyrinogen oxidase modifies two of the four propionate (B1217596) (P) side chains into vinyl (V) groups, yielding protoporphyrinogen IX (MP-MP-MV-PV). encyclopedia.pub

These structural modifications significantly alter the physicochemical properties of the molecules. Uroporphyrins, with their eight carboxyl groups, are highly water-soluble. ontosight.ai In contrast, protoporphyrin IX, having only two carboxyl groups, is much more hydrophobic. This change in solubility is critical for its function and localization within the cell, particularly its interaction with the enzyme ferrochelatase in the final step of heme synthesis.

Functionally, these porphyrins represent different stages of a highly regulated pathway. Uroporphyrinogen III is the first cyclic intermediate, while coproporphyrinogen III is the last common precursor before the pathway branches towards different types of hemes. encyclopedia.pubmdpi.com Protoporphyrin IX is the immediate precursor to heme, ready for the insertion of iron. rsc.org

Table 2: Comparison of Key Porphyrin Classes in Heme Biosynthesis

Porphyrin Class Precursor Key Modifying Enzyme Side Chains (Isomer III/IX) Number of Carboxyl Groups Key Role
Uroporphyrin Hydroxymethylbilane (B3061235) Uroporphyrinogen III synthase wikipedia.org 4 Acetic Acid, 4 Propionic Acid wikipedia.org 8 First macrocyclic intermediate wikipedia.orgencyclopedia.pub
Coproporphyrin Uroporphyrinogen III Uroporphyrinogen decarboxylase embopress.org 4 Methyl, 4 Propionic Acid 4 Intermediate precursor encyclopedia.pubmdpi.com

| Protoporphyrin | Coproporphyrinogen III | Coproporphyrinogen oxidase encyclopedia.pub | 4 Methyl, 2 Propionic Acid, 2 Vinyl | 2 | Immediate precursor to heme rsc.org |

Evolutionary Conservation of Heme Biosynthesis Pathway Enzymes

The heme biosynthesis pathway is ancient and remarkably conserved across all three domains of life: Archaea, Bacteria, and Eukarya. plos.orgencyclopedia.pubnih.gov This high degree of conservation underscores the fundamental importance of heme and other tetrapyrroles for essential biological processes like respiration, photosynthesis, and catalysis. nih.govresearchgate.net

The enzymes responsible for converting the initial precursor, 5-aminolevulinic acid (ALA), into uroporphyrinogen III are considered the evolutionary core of this pathway. nih.gov Of particular evolutionary significance is the enzyme duo of hydroxymethylbilane synthase (also called porphobilinogen (B132115) deaminase) and uroporphyrinogen III synthase. nih.gov

Hydroxymethylbilane Synthase (HMBS) : This enzyme catalyzes the head-to-tail polymerization of four porphobilinogen molecules to form the linear tetrapyrrole, hydroxymethylbilane. nih.gov

Uroporphyrinogen III Synthase (UROS) : This enzyme takes the linear product of HMBS and masterfully cyclizes it, inverting the D-ring to produce the asymmetric, functional uroporphyrinogen III isomer. researchgate.netebi.ac.uk

The evolution of UROS was a pivotal event. Without it, the spontaneous cyclization of hydroxymethylbilane would only yield the symmetric, non-functional uroporphyrinogen I. wikipedia.orgnih.gov Therefore, the advent of UROS enabled the synthesis of the correct isomer required for all subsequent vital tetrapyrroles. The structure of UROS, a two-domain segment-swapped protein, is highly conserved, and its unique topology is thought to restrict interdomain motions, facilitating the precise catalytic action required for the ring inversion. nih.govszialab.orgnih.gov The strong purifying selection observed in the genes for all enzymes in this pathway, including UROS, highlights their critical, optimized, and conserved function throughout animal kingdom evolution. plos.org

Primitive Porphyrin Biosynthesis Pathways in Prokaryotes

While the core pathway from uroporphyrinogen III onwards is largely conserved, prokaryotes exhibit diversity in the initial and later stages of heme biosynthesis.

A major variation exists in the synthesis of the universal precursor, 5-aminolevulinic acid (ALA). Two distinct pathways have evolved:

C4 Pathway (Shemin Pathway) : This pathway, found in alphaproteobacteria, fungi, and animals, synthesizes ALA in a single step from succinyl-CoA and glycine (B1666218). encyclopedia.pubmdpi.com

C5 Pathway : This more complex, three-step pathway synthesizes ALA from glutamate. It is the predominant pathway in most bacteria, archaea, and plants. nih.govmdpi.comnih.gov

Following the formation of uroporphyrinogen III, prokaryotic pathways can again diverge. While the "classical" pathway involving protoporphyrin IX is common in Gram-negative bacteria and eukaryotes, many Gram-positive bacteria utilize an alternative route. nih.govmdpi.com Furthermore, some anaerobic and facultative anaerobic prokaryotes, like the sulfate-reducing bacterium Desulfovibrio vulgaris, possess what is considered a more primitive pathway. pnas.orgnih.gov In this pathway, uroporphyrinogen III is first methylated to form precorrin-2 (B1239101) (a precursor for siroheme), which is then decarboxylated and modified to eventually yield coproporphyrinogen III, rejoining the main pathway. pnas.orgnih.gov

This diversity suggests that the universal heme biosynthesis pathway likely evolved by recruiting and modifying enzymes from different metabolic routes. The existence of alternative routes, such as the one in D. vulgaris, may offer a glimpse into the stepwise evolution of porphyrin synthesis at early stages of life, beginning with simpler tetrapyrroles and gradually developing the complexity needed to produce heme. pnas.orgresearchgate.net

Q & A

Basic: What is the structural and functional distinction between Uroporphyrin IV and other isomers (e.g., I, III) in porphyria diagnostics?

Uroporphyrin IV differs from isomers like I and III in the arrangement of its acetate and propionate side chains. These structural variations influence its solubility, fluorescence properties, and interaction with enzymes in the heme biosynthesis pathway. In diagnostics, isomer-specific quantification is critical because Uroporphyrin I is typically elevated in congenital erythropoietic porphyria, while Uroporphyrin III dominates in other porphyrias. However, distinguishing isomers chromatographically remains challenging due to overlapping retention times and similar spectral properties. Researchers often combine high-performance liquid chromatography (HPLC) with fluorescence detection and enzymatic assays (e.g., uroporphyrinogen decarboxylase activity) to improve specificity .

Basic: How is Uroporphyrin IV synthesized in biochemical pathways, and what enzymatic defects lead to its accumulation?

Uroporphyrin IV originates from the cyclization of hydroxymethylbilane (HMB) via uroporphyrinogen III synthase (UROS). Defects in UROS or subsequent enzymes like uroporphyrinogen decarboxylase (UROD) disrupt the conversion of uroporphyrinogen IV to coproporphyrinogen, leading to accumulation. For example, reduced UROD activity in transgenic plants results in excess uroporphyrinogen I/IV, which oxidizes to uroporphyrin I/IV under light, inducing phototoxicity. Methodologically, enzyme activity assays (e.g., spectrophotometric monitoring of decarboxylation rates) and genetic sequencing are used to identify mutations .

Advanced: What methodological challenges arise in distinguishing Uroporphyrin IV from isomers during experimental analysis?

Key challenges include:

  • Chromatographic limitations : Traditional methods like paper chromatography or early HPLC cannot resolve isomers I/III/IV due to identical side-chain numbers. Modern approaches use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to enhance separation .
  • Spectral overlap : Fluorescence emission spectra of isomers are nearly identical. Researchers combine excitation-emission matrix (EEM) spectroscopy with multivariate analysis to differentiate signals .
  • Enzymatic specificity : UROD activity assays must be paired with isomer-specific standards to avoid false quantification .

Advanced: How should researchers design experiments to investigate the phototoxic mechanisms of Uroporphyrin IV in cellular systems?

Experimental design considerations:

  • Light conditions : Use controlled light intensities (e.g., 90 μE for low-light vs. 300 μE for high-light) to study dose-dependent reactive oxygen species (ROS) generation. Include dark controls to isolate light-specific effects .
  • ROS quantification : Employ fluorescent probes (e.g., dichlorofluorescein diacetate) or electron paramagnetic resonance (EPR) to measure singlet oxygen and superoxide radicals .
  • Cell viability assays : Combine tetrazolium-based assays (MTT) with histochemical staining to correlate porphyrin accumulation with necrosis/apoptosis .

Advanced: How can contradictions in Uroporphyrin IV quantification data from different analytical techniques be resolved?

Contradictions often arise from:

  • Matrix effects : Biological samples (e.g., urine, plasma) may contain interfering substances. Validate methods with spike-recovery experiments and standard additions .
  • Isomer cross-reactivity : Immunoassays (e.g., ELISA) may lack specificity. Cross-validate with HPLC-mass spectrometry (LC-MS) for isomer identification .
  • Calibration standards : Use certified reference materials (CRMs) traceable to the National Institute of Standards and Technology (NIST) to ensure accuracy .

Advanced: What are the implications of Uroporphyrin IV’s interaction with metal ions in oxidative stress studies?

Uroporphyrin IV chelates metals like Fe²⁺/Fe³⁺, catalyzing Fenton reactions that amplify ROS production. Methodological approaches include:

  • Metal-binding assays : Use isothermal titration calorimetry (ITC) to determine binding constants .
  • Oxidative damage markers : Measure lipid peroxidation (malondialdehyde via thiobarbituric acid assay) and protein carbonylation in metal-supplemented vs. deficient systems .
  • Synchrotron X-ray spectroscopy : Map metal-porphyrin complexes in tissues to study spatial distribution .

Basic: What statistical and reproducibility criteria should be prioritized in Uroporphyrin IV research?

  • Sample size justification : Use power analysis (e.g., G*Power) to determine minimum sample sizes for detecting clinically relevant differences .
  • Blinded analysis : Implement double-blinding in sample processing and data interpretation to reduce bias .
  • Replication protocols : Document detailed procedures for enzyme assays and chromatography to enable replication (e.g., buffer pH, column temperature gradients) .

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